molecular formula C28H40N4O6 B163127 Dihydrochlamydocin CAS No. 157618-75-2

Dihydrochlamydocin

Cat. No.: B163127
CAS No.: 157618-75-2
M. Wt: 528.6 g/mol
InChI Key: UXOLDMJAFJDQSE-RYFAJOAYSA-N
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Mechanism of Action

Target of Action

Dihydrochlamydocin, also known as CHEMBL474318, primarily targets Histone Deacetylases (HDACs) . HDACs are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function plays a key role in gene expression regulation.

Mode of Action

This compound acts as an inhibitor of HDACs . By inhibiting HDACs, this compound prevents the removal of acetyl groups from the histones, leading to a more relaxed DNA configuration. This alteration can lead to changes in gene expression.

Biochemical Pathways

The inhibition of HDACs by this compound affects the histone acetylation-deacetylation pathway . This pathway is crucial for regulating gene expression. By inhibiting HDACs, this compound can alter the expression of genes, potentially leading to various downstream effects such as cell cycle arrest, apoptosis, or differentiation.

Result of Action

This compound shows strong cytostatic activity towards mastocytoma cells . This suggests that the compound may halt the cell cycle, preventing the proliferation of these cells. The exact molecular and cellular effects of this compound’s action, however, may vary depending on the specific cellular context and environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrochlamydocin is synthesized through a series of peptide coupling reactions. The synthesis involves the cyclization of linear peptides, which are typically prepared using solid-phase peptide synthesis (SPPS) techniques . The reaction conditions often include the use of coupling reagents such as HATU or EDCI, and bases like DIPEA, in solvents such as DMF or DCM .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the SPPS process. This includes optimizing reaction conditions to ensure high yield and purity, followed by rigorous purification steps such as HPLC.

Chemical Reactions Analysis

Types of Reactions

Dihydrochlamydocin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of carbonyl groups can produce alcohols .

Properties

IUPAC Name

(3S,9S,12R)-3-benzyl-9-[(7R)-7-hydroxy-6-oxooctyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N4O6/c1-18(33)23(34)15-9-5-8-13-20-24(35)31-28(2,3)27(38)30-21(17-19-11-6-4-7-12-19)26(37)32-16-10-14-22(32)25(36)29-20/h4,6-7,11-12,18,20-22,33H,5,8-10,13-17H2,1-3H3,(H,29,36)(H,30,38)(H,31,35)/t18-,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOLDMJAFJDQSE-RYFAJOAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)CCCCCC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)CCCCC[C@H]1C(=O)NC(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N1)CC3=CC=CC=C3)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017904
Record name Dihydrochlamydocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52574-64-8
Record name Dihydrochlamydocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the conformation of Dihydrochlamydocin?

A1: this compound is a cyclic tetrapeptide with all four peptide units adopting a trans conformation, a unique feature observed for the first time in this molecule. [] This conformation is stabilized by two intramolecular 3 → 1 hydrogen bonds, forming seven-membered turns within the peptide structure. [] These structural characteristics are crucial for understanding its biological activity and interactions with target molecules.

Q2: How similar are the solution and solid-state structures of this compound?

A2: Studies using Nuclear Magnetic Resonance (NMR) have shown that the solution structure of [Ala4]-desdimethylchlamydocin, a close analog of this compound, is remarkably similar to the crystal structure of this compound. [] This similarity is evidenced by the close agreement between interproton distances determined from NMR parameters and those observed in the crystal structure. [] This finding suggests that the conformation of this compound observed in the solid state is likely maintained in solution, which is crucial for its biological activity.

Q3: Has this compound been successfully synthesized in the laboratory?

A3: Yes, stereoselective total synthesis methods have been developed for both this compound and its parent compound, Chlamydocin. [, , ] These synthetic approaches provide access to significant quantities of the compound for further biological evaluation and structure-activity relationship studies.

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